Methyllithium

Catalog No.
S608038
CAS No.
917-54-4
M.F
CH3Li
M. Wt
22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyllithium

CAS Number

917-54-4

Product Name

Methyllithium

IUPAC Name

lithium;carbanide

Molecular Formula

CH3Li

Molecular Weight

22 g/mol

InChI

InChI=1S/CH3.Li/h1H3;/q-1;+1

InChI Key

IHLVCKWPAMTVTG-UHFFFAOYSA-N

SMILES

[Li+].[CH3-]

Synonyms

methyllithium

Canonical SMILES

[Li+].[CH3-]

Organometallic Synthesis:

Methyllithium is a strong nucleophile, meaning it readily donates electrons and forms new carbon-lithium bonds. This characteristic makes it invaluable for synthesizing various organometallic compounds, which are molecules containing a metal-carbon bond. These compounds have diverse applications in catalysis, materials science, and medicinal chemistry.

For instance, methyllithium can be used to prepare Grignard reagents, another class of potent organometallic reagents, through a reaction with magnesium metal. Grignard reagents are employed in numerous organic reactions, including the formation of carbon-carbon bonds and functional group transformations.

Organic Synthesis:

Methyllithium's ability to form carbon-lithium bonds makes it a versatile tool in organic synthesis. It participates in various reactions to introduce a methyl group (CH₃) onto organic molecules. This functional group modification plays a crucial role in creating complex organic molecules with desired properties, such as pharmaceuticals, agrochemicals, and advanced materials.

One prominent example is the methylation of aromatic compounds, where methyllithium reacts with aromatic rings to introduce a methyl group, altering the molecule's electronic properties and reactivity. This methylation process is crucial in the synthesis of numerous drugs and industrial chemicals.

Medicinal Chemistry:

Methyllithium finds applications in medicinal chemistry due to its ability to introduce the methyl group onto organic molecules, often leading to improved pharmacological properties. For instance, methylation can enhance the bioavailability of drugs by increasing their lipophilicity (fat solubility) and facilitating their absorption by the body [].

Furthermore, methyllithium can be used to synthesize specific structural fragments present in various drugs, contributing to the development of novel therapeutic agents [].

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (11.76%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H252 (11.76%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (11.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H336 (11.76%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H412 (73.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

917-54-4

Wikipedia

Methyllithium

General Manufacturing Information

Lithium, methyl-: ACTIVE

Dates

Modify: 2023-08-15
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem

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